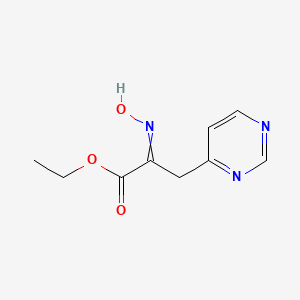
3,3'-(Docosylazanediyl)di(propane-1,2-diol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Docosylazanediyl)di(propane-1,2-diol) is a complex organic compound characterized by the presence of two hydroxyl groups and a long alkyl chain. This compound is part of the class of diols, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Docosylazanediyl)di(propane-1,2-diol) typically involves the reaction of docosylamine with propane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Docosylazanediyl)di(propane-1,2-diol) involves large-scale synthesis using advanced chemical reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing the yield. The use of continuous flow reactors and automated systems ensures consistent quality and high production rates.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Docosylazanediyl)di(propane-1,2-diol) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the long alkyl chain, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and results in the formation of carbonyl compounds.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out under mild conditions to prevent over-reduction.
Substitution: The hydroxyl groups in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles. These reactions are often facilitated by the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of ethers or esters.
Aplicaciones Científicas De Investigación
3,3’-(Docosylazanediyl)di(propane-1,2-diol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-(Docosylazanediyl)di(propane-1,2-diol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, affecting their fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,2-diol: A simpler diol with two hydroxyl groups, used as a solvent and antifreeze.
3-(Dodecylamino)propane-1,2-diol: A similar compound with a shorter alkyl chain, used in surfactant formulations.
Propane-1,3-diol, 2-methyl-: Another diol with a different substitution pattern, used in polymer production.
Uniqueness
3,3’-(Docosylazanediyl)di(propane-1,2-diol) is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced stability.
Propiedades
Número CAS |
93753-91-4 |
|---|---|
Fórmula molecular |
C28H59NO4 |
Peso molecular |
473.8 g/mol |
Nombre IUPAC |
3-[2,3-dihydroxypropyl(docosyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C28H59NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29(23-27(32)25-30)24-28(33)26-31/h27-28,30-33H,2-26H2,1H3 |
Clave InChI |
IUFJIZXHKFUBSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCN(CC(CO)O)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)

![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)











